2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one
Description
2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a difluoromethyl group at the 4-position and an amino-functionalized ethanone moiety. This structure combines the conformational rigidity of the piperidine scaffold with the electronegative and steric effects of the difluoromethyl group, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-amino-1-[4-(difluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)6-1-3-12(4-2-6)7(13)5-11/h6,8H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGQHCMPXCNZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one is a piperidine derivative notable for its potential biological activities, particularly in medicinal chemistry. The difluoromethyl substitution enhances its chemical properties, making it a subject of interest for various therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 192.21 g/mol. The presence of the difluoromethyl group significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group can enhance binding affinity, leading to increased potency against various biological targets. For instance, it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study on related compounds showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar effects due to its structural similarities with other effective piperidine derivatives .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an AChE inhibitor, which is relevant in treating Alzheimer's disease. Inhibitors of AChE can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases .
3. Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Case Studies and Research Findings
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, possess significant antimicrobial properties. Studies have shown promising antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may also exhibit similar effects due to its structural similarities with other effective piperidine derivatives.
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease, as they enhance cholinergic transmission and may alleviate cognitive deficits associated with these conditions.
Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. Research indicates that compounds similar to this one can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Salmonella typhi and Bacillus subtilis | |
| Enzyme Inhibition | Potential AChE inhibitor relevant for Alzheimer's treatment | |
| Anticancer | Induces apoptosis in cancer cells |
Recent Research Insights
Recent studies have focused on the structural modifications of piperidine derivatives to enhance their biological activity. The introduction of difluoromethyl groups has been shown to increase binding affinity to various biological targets, thereby improving the potency of these compounds against specific enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s core structure—a piperidine-ethanone framework—is shared with several derivatives, but its pharmacological profile is heavily influenced by substituents on the piperidine ring. Key comparisons include:
Physicochemical Properties
- Amino Group Positioning: Unlike 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-one (), where the amino group participates in CK1δ inhibition via hydrogen bonding, the target compound’s amino group on the ethanone may engage in distinct interactions with biological targets .
Preparation Methods
The introduction of the difluoromethyl (–CF2H) group is a critical step in synthesizing 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one. Recent advances in late-stage difluoromethylation provide several approaches:
Reagents and Methods : Traditional reagents such as N,N-diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and sulfur tetrafluoride (SF4) derivatives have been used to introduce difluoromethyl groups. However, these reagents pose challenges including toxicity, explosivity, and limited functional group compatibility.
Bench-Stable Reagents : The development of bench-stable reagents like XtalFluor-M® has improved the practicality of difluoromethylation, allowing for safer and more scalable reactions.
Reaction Mechanisms : Difluoromethylation often involves the formation of C–CF2H bonds via nucleophilic or radical pathways. For example, coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation yields difluoromethylated arenes. Although this method is more common for aromatic systems, similar principles apply for aliphatic substrates such as piperidines.
Construction of the Piperidinyl Ethanone Scaffold
The piperidine ring bearing the difluoromethyl substituent at the 4-position is synthesized through a sequence of amination and functional group transformations:
Piperidine Functionalization : Starting from 4-substituted piperidines, functionalization at the nitrogen atom is achieved by nucleophilic substitution or reductive amination. For example, tert-butyl 4-(methylamino)piperidine-1-carboxylate can be reacted with electrophilic reagents under controlled conditions to introduce amino ethanone groups.
Amination and Acylation : The amino ethanone moiety is typically introduced by acylation of the piperidinyl amine with suitable acyl chlorides or anhydrides. This step can be facilitated by coupling agents such as carbodiimides (DCC or EDCI) or by direct reaction with acyl halides in the presence of bases like triethylamine.
Protecting Group Strategies : The use of protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen allows selective functionalization at other positions. Deprotection with trifluoroacetic acid (TFA) or acidic conditions yields the free amine for subsequent modifications.
Representative Synthetic Route
A generalized synthetic pathway for preparing this compound involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine Functionalization | Reaction of 4-substituted piperidine with difluoromethylating agent (e.g., XtalFluor-M®) | Introduction of –CF2H group at 4-position |
| 2 | Amination | Reaction with amino ethanone precursor or acylation with chloroacetyl chloride | Formation of amino ethanone moiety |
| 3 | Protection/Deprotection | Use of Boc protection and TFA deprotection | Selective functional group manipulation |
| 4 | Purification | Column chromatography or recrystallization | Isolation of pure final compound |
Detailed Research Findings and Data
Yield and Purity : Typical yields for difluoromethylation steps range from moderate to high (50–85%), depending on substrate and reagent choice. Purification by silica gel chromatography with dichloromethane/methanol mixtures is common.
Biological Activity Correlation : Structural analogues with piperidinyl and difluoromethyl groups have shown significant biological activities, indicating the importance of precise synthetic control over these functionalities.
Stability and Scalability : The use of bench-stable reagents like XtalFluor-M® enhances reaction safety and scalability, critical for industrial applications.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Notes |
|---|---|---|
| N,N-Diethylaminosulfur trifluoride (DAST) | Difluoromethylation | Toxic, explosive, limited scope |
| XtalFluor-M® | Bench-stable difluoromethylation reagent | Safer, compatible with various groups |
| Boc Protection | Protect piperidine nitrogen | Removed by TFA |
| Carbodiimides (DCC, EDCI) | Coupling agent for acylation | Mild conditions |
| PdCl2(dppf) catalyst | Catalyze coupling reactions | Used in Suzuki-type couplings |
| Triethylamine | Base for acylation and substitution | Neutralizes acid byproducts |
This synthesis approach integrates advanced difluoromethylation techniques with classical amination and acylation chemistry to yield this compound efficiently and safely. The choice of reagents and protective strategies is crucial for optimizing yield, purity, and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one, and how can yield and purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives. For example, substituting 4-(difluoromethyl)piperidine with an activated amino-ketonitrile intermediate under reflux conditions in anhydrous tetrahydrofuran (THF) has been reported. Yield optimization (>60%) requires strict control of reaction temperature (50–60°C) and stoichiometric excess (1.2–1.5 eq) of the amine precursor. Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the difluoromethyl group (δ ~55–60 ppm for ¹³C-F coupling) and piperidine ring protons (δ 1.5–3.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% recommended for biological assays).
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) validates molecular formula .
Q. How should researchers ensure compound stability during storage and experimental use?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability studies indicate degradation <5% over 6 months under these conditions. For aqueous solutions, use phosphate-buffered saline (PBS) at pH 7.4 and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC if precipitation or discoloration occurs .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins (e.g., kinases or GPCRs) using immobilized ligands.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) to assess binding affinity.
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding modes, guided by X-ray crystallography data of structurally related receptors (e.g., ROR-gamma) .
Q. How can structural modifications to the piperidine or difluoromethyl groups alter bioactivity?
- Methodological Answer : Systematic SAR studies are recommended:
- Piperidine Ring Substitution : Replace difluoromethyl with trifluoromethyl or ethyl groups to modulate lipophilicity (logP) and membrane permeability.
- Amino-Ketone Modifications : Introduce steric hindrance (e.g., tert-butyl groups) to enhance selectivity for target enzymes.
- Bioactivity Testing : Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) and cellular cytotoxicity models. A study on analogous compounds showed that 4-cyclopropyl substitution improved antifungal activity by 40% .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity and stereochemistry (if applicable) across studies using chiral HPLC or X-ray crystallography.
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Data Normalization : Use reference compounds with well-established activity (e.g., staurosporine for kinase assays) to calibrate results. Contradictions in chemokine studies highlight the impact of receptor dimerization states on activity, a factor that may apply here .
Q. What approaches are used to study the compound’s pharmacokinetics and metabolic fate?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS.
- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
